Curcumin sulfate

Description

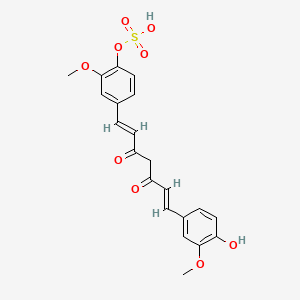

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJVQQBBTRFOHB-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893526 | |

| Record name | Curcumin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339286-19-0 | |

| Record name | Curcumin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Curcumin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCUMIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160DHE331M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Preparation of Curcumin Sulfate

Chemical Synthesis Pathways for Curcumin (B1669340) Sulfate (B86663) Analogues and Derivatives

The chemical synthesis of curcumin sulfate and its analogues involves strategic modifications to the parent curcumin molecule. These methods are designed to introduce sulfate groups at specific positions, thereby altering the compound's physicochemical properties.

Derivatization Strategies for Sulfated Forms

Derivatization is a key strategy to enhance the therapeutic potential of natural compounds by modifying their chemical structures. bharatividyapeeth.edu For curcumin, this often involves targeting the phenolic hydroxyl groups for sulfation. One common approach is the use of a sulfating agent like chlorosulfonic acid in a suitable solvent. scielo.org.mx Another method involves the treatment of curcumin with methyl- or ethylchloroformate in the presence of potassium hydroxide (B78521) to produce derivatives like dicarbomethoxycurcumin and dicarboethoxycurcumin, which can then potentially undergo sulfation. rsc.org

The primary goal of these derivatization strategies is to create analogues with improved properties such as increased water solubility and stability, as the parent curcumin molecule is known for its poor aqueous solubility and rapid degradation under physiological conditions. nih.govjmb.or.krnih.gov The modification of the curcumin structure can be categorized into several approaches, including altering the methoxy (B1213986) and hydroxyl groups on the phenyl rings, replacing the phenyl rings with other aromatic or heteroaromatic systems, and modifying the β-diketone linker. curcumin.co.nz For instance, converting curcuminoids to their boron difluoride (BF2) complexes has been shown to be a useful derivatization for analytical purposes, enhancing their detection in biological samples. nih.gov

Optimization of Reaction Conditions for Sulfation Processes

Optimizing reaction conditions is critical for maximizing the yield and purity of sulfated curcumin derivatives. Key parameters that are often manipulated include the ratio of reactants, temperature, and reaction time. For example, in the sulfation of other natural polymers, response surface methodology (RSM) has been used to determine the optimal conditions. Studies have shown that factors like the ratio of chlorosulfonic acid to pyridine, reaction time, and temperature significantly impact the degree of sulfation. scielo.org.mx

For curcumin and its analogues, similar optimization is necessary. The choice of solvent is also crucial, as curcumin's stability varies significantly in different media. nih.gov For instance, microwave-assisted synthesis has been employed to produce curcumin analogues, offering advantages such as reduced reaction times and higher yields compared to conventional methods. orientjchem.orgunpad.ac.id In one study, microwave irradiation at 60°C for 10 minutes in the presence of a sodium hydroxide catalyst was used to synthesize curcumin analogues. unpad.ac.id Another study utilized ultrasound-assisted techniques to achieve similar improvements. researchgate.net The purification of the final product often involves techniques like column chromatography and recrystallization to ensure high purity. orientjchem.orgnih.gov

Enzymatic and Biotransformative Approaches to Curcumin Sulfation

In addition to chemical synthesis, enzymatic and biotransformative methods provide a more targeted and biologically relevant approach to producing this compound. These methods leverage the specificity of enzymes to catalyze the sulfation reaction.

Identification and Characterization of Sulfotransferases Involved in Curcumin Sulfation

In humans and rats, the sulfation of curcumin is primarily carried out by cytosolic sulfotransferases (SULTs). mdpi.combiologists.com Specifically, human phenol (B47542) sulfotransferase 1A1 (SULT1A1) and 1A3 (SULT1A3) have been identified as the key enzymes responsible for this metabolic transformation in the liver and intestines. nih.govmdpi.comnih.govmdpi.com Studies have shown that SULT1A3 is a major isoform catalyzing the sulfation of curcumin and its analogue, demethoxycurcumin. nih.gov SULT1B1 has also been found to be responsible for the sulfation of curcumin. nih.gov

The kinetic profiles of these SULT isoforms for curcuminoids often exhibit substrate inhibition kinetics. nih.gov The small intestine is considered the predominant tissue for the sulfation of curcuminoids. nih.gov Understanding the specific SULT isoforms involved is crucial for elucidating the metabolic fate of curcumin in vivo.

In vitro Reconstitution of Sulfation Pathways for Curcumin Metabolites

In vitro reconstitution of sulfation pathways allows for a controlled study of curcumin metabolism. These systems typically involve incubating curcumin with specific, expressed SULT isoforms and a sulfate donor, usually 3'-phosphoadenosine-5'-phosphosulfate (PAPS). By using different SULT isoforms, researchers can determine the specific metabolic fingerprint and kinetic profiles for the sulfation of curcumin and its analogues. nih.gov

Such in vitro experiments have confirmed that curcumin is readily conjugated to sulfate. mdpi.com These studies are essential for understanding the interplay between metabolism and transport, as the resulting curcumin-O-sulfate is then subject to cellular excretion by transporters like BCRP and MRP4. nih.gov It has been demonstrated that inhibiting the excretion of this compound can lead to a significant reduction in its cellular O-sulfation, highlighting the close relationship between sulfation and efflux transport. nih.gov Furthermore, chemoenzymatic synthesis approaches, such as one-pot multienzyme (OPME) systems, have been developed for the synthesis of other curcumin derivatives like glycosides, which could potentially be adapted for sulfation. jmb.or.krjmb.or.kr These systems offer an efficient way to produce modified curcumin compounds without the need for complex protection and deprotection steps common in chemical synthesis. jmb.or.kr

Advanced Analytical Characterization and Quantification of Curcumin Sulfate

Spectroscopic Techniques for Structural Elucidation of Curcumin (B1669340) Sulfate (B86663)

Spectroscopic methods are indispensable for determining the molecular structure of curcumin sulfate. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H-NMR and ¹³C-NMR have been used to confirm the structure of synthesized this compound standards. sci-hub.sescispace.com NMR studies have confirmed that curcumin exists predominantly in the enol form in solution. acs.org While specific NMR data for this compound is not extensively detailed in the provided search results, the characterization of curcumin itself provides a foundation for understanding its derivatives. For instance, changes in the chemical shifts of curcumin's protons, particularly those on the aromatic rings and the enolic proton, would be expected upon sulfation.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification and structural analysis of this compound. It provides the accurate mass of the molecule and its fragmentation pattern, which serves as a molecular fingerprint.

In positive ionization mode, curcumin typically shows a protonated molecular ion [M+H]⁺ at an m/z of 369.05. akjournals.com The fragmentation of this ion often results in a product ion at m/z 176.95. akjournals.com For this compound, the deprotonated molecular ion [M-H]⁻ is observed. humanjournals.com Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are frequently used to identify and quantify curcumin and its metabolites in various biological matrices. nih.govnih.gov

Selected Reaction Monitoring (SRM) transitions are often used for the specific detection of curcumin conjugates. For instance, based on the fragmentation of curcumin glucuronide and sulfate conjugates, specific SRM transitions can be predicted and utilized for their detection in complex samples like plasma. nih.gov The use of isotopically labeled standards, such as d6-curcumin, helps in the positive identification of metabolites by observing the corresponding M/M+6 isotopic pattern. nih.gov

Table 1: Mass Spectrometry Data for Curcumin and its Metabolites

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Curcumin | Positive | 369.05 | 176.95 |

| This compound | Negative | - | - |

| Curcumin Glucuronide | Negative | - | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques have been used for the qualitative and quantitative analysis of curcuminoids. mdpi.com

For curcumin, characteristic FT-IR peaks include the O-H stretching vibration around 3508 cm⁻¹. acs.org The metal-oxygen bond in curcumin complexes can be observed around 455 cm⁻¹, and the carbonyl peaks show a small shift upon coordination. mdpi.com While specific vibrational data for this compound is not detailed, the addition of a sulfate group would be expected to introduce new characteristic absorption bands corresponding to S=O and S-O stretching vibrations. FT-Raman spectroscopy has been noted to be more sensitive than FT-IR in detecting certain adulterants in turmeric. mdpi.com

Chromatographic Methodologies for Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from other curcuminoids and metabolites in complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of curcumin and its metabolites. sciencescholar.us HPLC methods often utilize reverse-phase C18 columns for separation. mdpi.comnih.gov

A sensitive HPLC-UV method has been developed for the simultaneous determination of curcumin, curcumin glucuronide, and this compound in plasma and lung tissue. sci-hub.senih.gov In one such method, the detection wavelength was set to 426 nm for all three compounds. sci-hub.se The retention times were reported to be 19.3 minutes for this compound, 15.8 minutes for curcumin glucuronide, and 23.7 minutes for curcumin. sci-hub.se The lower limit of quantification (LLOQ) for this compound was found to be 0.05 µg/mL in plasma and 0.1 µg/mL in lung tissue. sci-hub.se The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent like acetonitrile (B52724). sci-hub.se

Table 2: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Atlantis® dC18 reverse phase (4.6 x 150 mm, 3 µm) |

| Detection Wavelength | 426 nm |

| Mobile Phase A | 10 mM ammonium acetate, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Retention Time (this compound) | 19.3 min |

| LLOQ (Plasma) | 0.05 µg/mL |

| LLOQ (Lung Tissue) | 0.1 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. nih.govresearchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of curcuminoids and their metabolites. humanjournals.com

A rapid and sensitive UPLC-MS/MS method has been developed for the quantification of curcumin in human plasma. akjournals.comresearchgate.net These methods often employ a C18 column with a smaller particle size (e.g., 1.7 µm) and a mobile phase consisting of a mixture of acetonitrile and water with an acid additive like formic acid. humanjournals.comresearchgate.net The use of Multiple Reaction Monitoring (MRM) in UPLC-MS/MS provides high specificity and sensitivity for quantification. researchgate.net While specific UPLC methods detailed in the search results focus on curcumin, these methodologies are directly applicable to the analysis of this compound, often being part of the same analytical run for simultaneous quantification of the parent compound and its metabolites. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalytical study of curcumin and its metabolites due to its exceptional sensitivity and specificity. akjournals.comresearchgate.net This technique is particularly vital for the trace analysis of this compound, a key metabolite formed during the phase II metabolism of curcumin. The process involves separating the analyte from complex biological matrices using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection using tandem mass spectrometry (MS/MS). akjournals.comnih.gov

For the analysis of this compound, chromatographic separation is commonly achieved using a C18 reversed-phase column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous solution containing a modifier such as ammonium formate (B1220265) or formic acid to ensure efficient ionization. akjournals.comnih.gov Quantitation is performed by the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, operating in the multiple-reaction-monitoring (MRM) mode. nih.govnih.gov Due to the negatively charged sulfate group, this compound, along with curcumin glucuronide, is often analyzed using negative electrospray ionization, while the parent curcumin can be detected in positive mode. nih.govnih.gov This allows for the development of methods that can simultaneously determine curcumin and its primary conjugated metabolites—curcumin glucuronide and this compound—in a single analytical run. nih.govnih.gov

The MRM mode provides exquisite selectivity by monitoring a specific precursor ion to product ion transition for each analyte. This capability is crucial for metabolite profiling in complex biological samples like plasma, where it can distinguish this compound from the parent compound and other metabolites, even if they have similar retention times. scielo.org.mxresearchgate.net The result is a highly sensitive and reliable method capable of detecting trace levels of this compound, which is essential for accurately characterizing the pharmacokinetic profile of curcumin in preclinical studies. nih.govmdpi.com

Method Validation Parameters for this compound Analysis in Biological Matrices (Preclinical)

The validation of analytical methods is critical to ensure the reliability and accuracy of data from preclinical pharmacokinetic studies. For this compound, methods are typically validated according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govresearchgate.net

Sensitivity and Selectivity Assessment

The sensitivity of an analytical method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. bioline.org.br For the analysis of this compound (COS) in preclinical models, LC-MS/MS methods have demonstrated excellent sensitivity. In one validated method for rat plasma, the LLOQ for this compound was established at 2 ng/mL. nih.govmdpi.com Another study focusing on human plasma developed a method with a linear calibration range of 2.50–500 ng/mL for curcumin, curcumin glucuronide (COG), and this compound, indicating an LLOQ of 2.50 ng/mL for each analyte. nih.govresearchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. ijpsr.com The use of LC-MS/MS in MRM mode ensures high selectivity. By monitoring specific precursor-to-product ion transitions, interference from the biological matrix is minimized, preventing the reporting of false positives and ensuring that the detected signal corresponds only to this compound. nih.govscielo.org.mx

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured concentration to the nominal or true value, while precision describes the degree of scatter or reproducibility between repeated measurements. japsonline.com These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov For bioanalytical methods, the accuracy (expressed as relative error, RE) should typically be within ±15% (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, CV, or relative standard deviation, RSD) should not exceed 15% (20% at the LLOQ). nih.govjapsonline.com

A validated LC-MS/MS method for the simultaneous determination of curcumin and its metabolites in rat plasma reported the following accuracy and precision data for this compound:

| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) (n=6) | Intra-day Accuracy (% RE) (n=6) | Inter-day Precision (% RSD) (n=18) | Inter-day Accuracy (% RE) (n=18) |

| LLOQ | 2 | 10.8 | -1.5 | 11.2 | -2.1 |

| Low | 6 | 7.9 | 2.7 | 8.1 | -0.3 |

| Medium | 60 | 4.1 | 0.8 | 6.5 | -1.9 |

| High | 320 | 5.3 | 2.1 | 5.9 | -1.2 |

| Data sourced from a study on rat plasma analysis. nih.govmdpi.com |

These results fall well within the accepted regulatory limits, demonstrating that the method provides reliable, accurate, and reproducible measurements of this compound in a preclinical biological matrix.

Stability Evaluation of this compound in Ex Vivo Samples

Evaluating the stability of an analyte in biological samples under various handling and storage conditions is a critical component of method validation. This ensures that the concentration measured reflects the true concentration at the time of sample collection. The stability of this compound has been assessed under conditions such as freeze-thaw cycles and long-term storage.

One study investigated the stability of curcumin and its metabolites in mouse plasma and lung homogenate. sci-hub.se In plasma, this compound was found to be less stable than the parent compound. During long-term storage at -80°C, this compound levels decreased by up to 23%. sci-hub.se The stability was even more of a concern in lung tissue homogenate, where significant degradation was observed during freeze-thaw cycles.

| Matrix | Condition | Analyte | Degradation/Change |

| Plasma | Long-term storage (-80°C) | This compound | Up to 23% decrease |

| Lung | Freeze-Thaw (1st cycle) | This compound | Up to 47% degradation |

| Lung | Freeze-Thaw (multiple cycles) | Curcumin | Increase by 50% (suggesting conversion from metabolites) |

| Data sourced from a stability study in mouse plasma and lung homogenate. sci-hub.se |

The degradation of this compound in lung tissue was particularly pronounced after the first freeze-thaw cycle. sci-hub.se Interestingly, the study also noted that levels of the parent curcumin increased, suggesting that some of the conjugated metabolites, like this compound, may convert back to curcumin under these conditions. sci-hub.se These findings highlight the importance of meticulous sample handling and storage, such as minimizing freeze-thaw cycles and ensuring prompt analysis or storage at ultra-low temperatures, to maintain the integrity of this compound in ex vivo preclinical samples.

Preclinical Pharmacokinetic and Metabolic Dynamics of Curcumin Sulfate

Absorption and Distribution Kinetics of Curcumin (B1669340) Sulfate (B86663) in In Vitro and In Vivo (Non-Human) Models

The journey of curcumin and its metabolites through the body begins with absorption, a process significantly influenced by metabolic changes in the intestine.

In vitro models simulating the human intestine, such as Caco-2 cell monolayers, have been instrumental in elucidating the absorption characteristics of curcumin and its metabolites. Studies using these models show that Caco-2 cells can metabolize curcumin into its reductive and conjugated forms, including curcumin sulfate. nih.gov

Research indicates that while curcumin itself has very low permeability, its conjugated metabolites, including sulfates and glucuronides, exhibit a more efficient transfer across the intestinal barrier to the basolateral (blood) side. nih.gov The apparent permeability coefficients (Papp) for curcumin are extremely low, whereas its conjugated metabolites show somewhat higher permeability, suggesting that any systemic effects of orally ingested curcumin are likely attributable to its metabolites rather than the parent compound. nih.gov The transport of curcumin across the intestinal epithelium appears to involve a combination of passive diffusion and active transport mechanisms, with evidence suggesting it is a substrate for P-glycoprotein (P-gp) efflux pumps. longdom.org

Table 1: Apparent Permeability (Papp) of Curcumin and its Metabolites in Caco-2 Cell Model This table presents data on the permeability of curcumin and its metabolites across a Caco-2 cell monolayer, an in vitro model of the human intestinal barrier.

| Compound | Apparent Permeability (Papp) Value | Source |

| Curcumin | Extremely Low | nih.gov |

| Conjugated Metabolites (including sulfates) | Moderately Higher than Curcumin | nih.gov |

Tissue Distribution Profiling of this compound in Animal Models

Following absorption, the distribution of curcumin metabolites has been studied in various animal models. After oral administration to rats, this compound, along with curcumin glucuronide, was identified as a major product of biotransformation found in the plasma. aacrjournals.org In contrast, the parent curcumin was only present at levels near the detection limit. aacrjournals.org This suggests that intestinal and hepatic first-pass metabolism rapidly converts curcumin into its conjugated forms before it enters systemic circulation. nih.gov

Distribution studies in mice have shown that after intraperitoneal administration, curcumin is found in the intestines, spleen, liver, and kidneys. nih.gov When administered orally to rats, curcumin metabolites were detected in plasma, intestinal mucosa, liver, and kidney. mdpi.com The prolonged presence of this compound and glucuronide in rat plasma may be due to slow absorption of the parent curcumin from the gastrointestinal tract and potential enterohepatic circulation. aacrjournals.org

Table 2: Tissue Distribution of Curcumin and its Metabolites in Rodent Models This table summarizes findings on the concentration of curcumin and its derivatives in various tissues following administration in rats.

| Tissue | Detected Compound(s) | Animal Model | Source |

| Plasma | Curcumin Glucuronide, this compound (Major); Hexahydrocurcumin (B1235508), Hexahydrocurcuminol (Minor); Curcumin (Trace) | Rat | aacrjournals.org |

| Intestinal Mucosa | Curcumin | Rat | mdpi.com |

| Liver | Curcumin, Dihydrocurcumin, Tetrahydrocurcumin (B193312) | Rat, Mouse | nih.govmdpi.com |

| Kidney | Curcumin, Tetrahydrocurcumin | Rat, Mouse | nih.govmdpi.com |

Biotransformation Pathways and Enzyme Involvement in this compound Formation and Degradation

The creation and subsequent fate of this compound are governed by a series of enzymatic reactions primarily occurring in the intestine and liver. mdpi.commdpi.com

The direct conjugation of a sulfate group to curcumin is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. ontosight.airesearchgate.net Specific human phenol (B47542) sulfotransferase isoenzymes, SULT1A1 and SULT1A3, have been identified as being responsible for the sulfation of curcumin. aacrjournals.orgmdpi.com This sulfation can occur on the phenolic hydroxyl groups of curcumin or its reduced metabolites. nih.gov Studies using subcellular fractions of human and rat intestinal tissue have confirmed that this compound is a key metabolite formed in the cytosol of these tissues. aacrjournals.org

Following this, both the parent curcumin and its Phase I reductive metabolites can undergo Phase II conjugation. nih.govresearchgate.net In this phase, enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) add glucuronic acid or sulfate moieties, respectively. researchgate.netmdpi.com This process occurs in the liver, kidney, and intestinal mucosa. nih.govfrontiersin.org The result is the formation of more water-soluble conjugates like curcumin glucuronide and this compound, which can be more readily excreted. frontiersin.org

Once formed, this compound is a relatively stable, water-soluble compound. frontiersin.orgnih.gov Its formation is considered a primary pathway for the detoxification and elimination of curcumin from the body. frontiersin.org Unlike the parent compound, which can be chemically unstable, the conjugated metabolites are designed for rapid excretion, primarily through feces and urine. mdpi.comfrontiersin.orgbiomedres.us

The biological activities of this compound and curcumin glucuronide are reported to be dramatically reduced compared to the parent curcumin molecule. umass.edu Therefore, the metabolic process of sulfation is largely viewed as a deactivation pathway. frontiersin.org The primary metabolic fate of this compound is clearance from the body, with limited evidence suggesting significant hydrolysis back to the parent compound in systemic circulation.

Excretion Routes of this compound and its Metabolites in Preclinical Systems

The elimination of this compound and its related metabolites from the body is a critical aspect of its pharmacokinetic profile, primarily investigated in preclinical models. Research indicates that the primary routes of excretion are through the feces and bile, with a comparatively minor role for urinary excretion. drugbank.comwjgnet.comneliti.com The metabolic transformation of curcumin into various conjugates and reduction products significantly influences its pathway of elimination.

Following administration in animal models, curcumin and its metabolites, including this compound, are predominantly eliminated via the biliary system into the feces. neliti.comresearchgate.net Studies in rats have consistently shown that a substantial portion of an orally administered dose of curcumin is excreted in the feces. drugbank.comwjgnet.com For instance, after giving rats a 1 g/kg oral dose of curcumin, approximately 75% was recovered in the feces. drugbank.comwjgnet.comneliti.com Similarly, when a 400 mg dose was given orally to rats, about 40% was excreted unchanged in the feces over five days. drugbank.comsci-hub.se This high fecal excretion is attributed to both poor absorption from the gastrointestinal tract and significant biliary excretion of metabolites. wjgnet.comsci-hub.se

Biliary excretion has been identified as a principal route for the systemic elimination of curcumin and its derivatives. wjgnet.comnih.gov In rats with cannulated bile ducts, intravenous and intraperitoneal administration of curcumin led to the biliary excretion of its metabolites. wjgnet.com The major biliary metabolites identified in these studies were glucuronides of tetrahydrocurcumin (THC) and hexahydrocurcumin (HHC). wjgnet.comnih.gov Dihydroferulic acid was also found as a minor biliary metabolite. wjgnet.com Studies using nanoformulations have shown a significant increase in the total biliary excretion of curcumin and its metabolites. nih.gov In one such study with bile duct cannulated rats, the major metabolites in bile were identified as THC and HHC conjugates, constituting over 80% of the excreted compounds. nih.gov

In contrast to fecal and biliary routes, urinary excretion of curcumin and its metabolites is generally minimal. drugbank.comacs.org Following oral administration in rats, only negligible amounts have been detected in the urine. drugbank.comwjgnet.comneliti.com However, sulfate conjugates have been identified in the urine of mice treated with curcumin. wjgnet.com While the parent compound is rarely found in urine, its metabolites, including glucuronide and sulfate derivatives, have been detected. nih.govacs.org Research has shown that specific formulations can influence the extent of urinary excretion; a nanoformulation of curcumin was found to increase the total urinary excretion of curcumin and its metabolites by 7.1-fold compared to a standard solvent-solubilized curcumin in rats. nih.gov

Detailed Research Findings on Excretion in Preclinical Models

The following tables summarize key findings from preclinical studies on the excretion of curcumin and its metabolites.

| Animal Model | Administration Route | Excretion Pathway | Percentage of Dose Excreted | Metabolites Detected | Source |

|---|---|---|---|---|---|

| Rat | Oral (1 g/kg) | Feces | ~75% | Curcumin | drugbank.comwjgnet.comneliti.com |

| Rat | Oral (1 g/kg) | Urine | Negligible/Traces | Not specified | drugbank.comwjgnet.com |

| Rat | Oral (400 mg) | Feces | ~40% (unchanged) | Curcumin | drugbank.comsci-hub.se |

| Rat | Intraperitoneal | Feces | 73% | Not specified | drugbank.com |

| Rat | Intraperitoneal | Bile | 11% | Not specified | drugbank.com |

| Mouse | Not specified | Urine | Not specified | Sulfate conjugates | wjgnet.com |

Biliary and Urinary Metabolites in Cannulated Rats

A study utilizing bile duct cannulated rats provided specific details on the metabolites excreted after intravenous administration.

| Excretion Route | Major Metabolites | Minor Metabolites | Source |

|---|---|---|---|

| Bile | Glucuronides of Tetrahydrocurcumin (THC) and Hexahydrocurcumin (HHC) | Dihydroferulic acid, Ferulic acid (traces) | wjgnet.comnih.gov |

| Urine | Curcumin Glucuronide, this compound | Not specified | nih.govnih.govmdpi.com |

Molecular and Cellular Mechanisms of Action of Curcumin Sulfate

Investigation of Direct Molecular Targets and Binding Interactions

Protein Binding and Receptor Modulation Studies

Direct research on the protein binding and receptor modulation of curcumin (B1669340) sulfate (B86663) is limited. The majority of studies have been conducted on curcumin. Curcumin is known to interact with a multitude of proteins, though specific binding affinities for curcumin sulfate are not well-documented. nih.gov

Curcumin has been shown to bind to carrier proteins, which can enhance its solubility and bioavailability. researchgate.net Studies have explored the interaction of curcumin with whey protein isolate, indicating that complexation occurs through hydrogen bonding and hydrophobic interactions. researchgate.net Such interactions are crucial for the transport and stability of curcumin in biological systems. While it is plausible that the addition of a sulfate group would alter the binding characteristics, specific studies on this compound are lacking.

Enzyme Inhibition and Activation Profiles

Information specifically detailing the enzyme inhibition and activation profiles of this compound is sparse. The majority of studies have focused on the enzymatic interactions of curcumin.

Curcuminoids have been demonstrated to inhibit a range of human cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, in a dose-dependent manner. nih.govnih.gov Additionally, curcumin has been shown to inhibit other enzymes such as UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. nih.gov One study noted that this compound, along with tetrahydrocurcumin (B193312) and hexahydrocurcumin (B1235508), exhibits weaker inhibition of prostaglandin (B15479496) E2 compared to curcumin. nih.gov

Curcumin has also been found to inhibit the activity of ATP synthase, a key enzyme in cellular energy metabolism, leading to reduced cell viability and apoptosis in tumor cells. oup.com The inhibitory effects of curcumin on various enzymes are a significant area of research; however, the specific contributions of this compound to these activities are not yet well-elucidated.

The following table summarizes the inhibitory effects of curcumin on various enzymes, as specific data for this compound is limited.

| Enzyme | Finding |

| Cytochrome P450 (CYP) enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4) | Inhibited by curcuminoids in a dose-dependent manner. nih.govnih.gov |

| UDP-glucuronosyltransferase (UGT) | Inhibited by curcumin. nih.gov |

| Sulfotransferase (SULT) | Inhibited by curcumin. nih.gov |

| Prostaglandin E2 | Weaker inhibition by this compound compared to curcumin. nih.gov |

| ATP Synthase | Inhibited by curcumin, leading to reduced cancer cell growth. oup.com |

Modulation of Intracellular Signaling Pathways by this compound

The influence of this compound on intracellular signaling pathways is an area that requires more dedicated research. The vast majority of studies have investigated the effects of curcumin.

Influence on Transcription Factor Activities (e.g., NF-κB, STAT, AP-1)

While direct evidence for this compound is scarce, curcumin is a well-documented modulator of several transcription factors.

NF-κB: Curcumin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nrf2activators.comresearchgate.net It can block the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes. researchgate.netfigshare.com Some research suggests that the inhibitory effect of curcumin on NF-κB may involve its oxidative activation. nih.gov

STAT: Curcumin has been shown to inhibit STAT3 signaling. In studies on colitis, curcumin suppressed the DNA binding of STAT3 and its phosphorylation. nih.gov

AP-1: Curcumin has been demonstrated to suppress the differentiation agent-dependent activation of activator protein-1 (AP-1). nih.gov In oral cancer cells, curcumin acts as an inhibitor of AP-1 activity. ecancer.orgjohnshopkins.edu

The following table summarizes the effects of curcumin on these transcription factors.

| Transcription Factor | Effect of Curcumin |

| NF-κB | Potent inhibitor of activation. nrf2activators.comresearchgate.netfigshare.com |

| STAT3 | Suppresses DNA binding and phosphorylation. nih.gov |

| AP-1 | Suppresses activation and activity. nih.govecancer.orgjohnshopkins.edu |

Regulation of Kinase Cascades (e.g., MAPK, PI3K/Akt/mTOR)

The modulation of kinase cascades by curcumin has been extensively studied, though specific data for this compound is largely unavailable.

MAPK: Curcumin has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway. mdpi.comresearchgate.net It can target key components of this pathway, such as EGFR, ERK1/2, JNK, and p38, leading to the inhibition of cellular proliferation and migration. researchgate.netresearchgate.net In some contexts, curcumin, in combination with other compounds like resveratrol, can stimulate the MAPK signaling pathway. nih.govsurrey.ac.uk

PI3K/Akt/mTOR: Curcumin is a known inhibitor of the PI3K/Akt/mTOR signaling pathway. nih.govbohrium.com It can directly interact with molecules in this pathway, including PI3K, Akt, and mTORC1. nih.govnih.gov This inhibition can lead to reduced cell proliferation and the induction of apoptosis in cancer cells. researchgate.nettamhsc.edu

The following table outlines the regulatory effects of curcumin on these kinase cascades.

| Kinase Cascade | Effect of Curcumin |

| MAPK | Modulates key components like EGFR, ERK1/2, JNK, and p38. mdpi.comresearchgate.netresearchgate.net |

| PI3K/Akt/mTOR | Inhibits the pathway by targeting PI3K, Akt, and mTORC1. nih.govbohrium.comnih.govresearchgate.nettamhsc.edu |

Effects on Oxidative Stress Response Pathways (e.g., NRF2)

The effects of curcumin on oxidative stress pathways are well-documented, with a particular focus on the Nrf2 pathway. Specific studies on this compound are needed.

NRF2: Curcumin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nrf2activators.comcasi.org Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. nrf2activators.comnih.gov Curcumin can induce Nrf2 signaling through various mechanisms, including the suppression of its inhibitor, Keap1. nih.govresearchgate.net This activation of the Nrf2 pathway is believed to be a key mechanism behind curcumin's antioxidant and anti-inflammatory effects. casi.orgplos.orgmdpi.com

The following table summarizes the impact of curcumin on the NRF2 pathway.

| Pathway | Effect of Curcumin |

| NRF2 | Activates the pathway, leading to increased expression of antioxidant genes. nrf2activators.comcasi.orgnih.govresearchgate.netplos.orgmdpi.com |

Cellular Effects of this compound in Various Cell Lines

This compound is a major metabolite of curcumin, formed in the body following consumption of the parent compound. Research into the specific cellular effects of this compound, independent of curcumin, indicates that its biological activity is substantially different and often significantly attenuated compared to curcumin. The process of sulfation is largely considered a detoxification pathway that reduces the bioactivity of curcumin.

Impact on Cell Proliferation and Viability

The effect of this compound on cell proliferation and viability appears to be minimal, suggesting that the sulfation of curcumin significantly reduces its cytotoxic and anti-proliferative properties. This is supported by studies on specific cell lines where this compound demonstrated a lack of significant activity.

In a study investigating the effects on lymphangiogenesis, this compound was tested on human dermal lymphatic endothelial cells (HMVEC-dLy). The results showed that this compound, along with another major metabolite, curcumin glucuronide, had little to no inhibitory effect on the proliferation of these cells researchgate.net. This indicates that in the context of lymphatic endothelial cell growth, this compound is largely inactive. This finding contrasts sharply with the known anti-proliferative effects of the parent compound, curcumin, in various cell types. The conversion of curcumin to this compound appears to neutralize its ability to inhibit the growth of these endothelial cells.

Further indirect evidence supports the role of sulfation in diminishing curcumin's anti-proliferative impact. In studies on human breast cancer cells, the rate of curcumin metabolism into this compound was found to correlate with reduced cytotoxicity. Cell lines that more rapidly converted curcumin to this compound were less susceptible to the growth-inhibitory effects of curcumin. This implies that this compound itself is a less potent anti-proliferative agent and that its formation serves as a mechanism by which cancer cells can mitigate the effects of curcumin.

| Cell Line | Experimental Context | Observed Effect of this compound | Reference |

|---|---|---|---|

| Human Dermal Lymphatic Endothelial Cells (HMVEC-dLy) | Direct treatment with this compound | Little inhibitory effect on cell proliferation | researchgate.net |

Induction of Programmed Cell Death (Apoptosis, Autophagy)

There is a significant body of research detailing the ability of the parent compound, curcumin, to induce programmed cell death, including apoptosis and autophagy, in numerous cancer cell lines. However, direct studies investigating the capacity of this compound to independently trigger these pathways are limited. The available evidence on other biological activities suggests that the sulfation of curcumin leads to a significant reduction in its bioactivity researchgate.netnih.govnih.gov. Therefore, it is widely inferred that this compound does not possess the same potent pro-apoptotic or pro-autophagic capabilities as curcumin. The metabolic conversion to this compound is generally viewed as a detoxification step, rendering the molecule less capable of interacting with the cellular pathways that initiate programmed cell death nih.gov. At present, specific research focused on directly assessing the effects of this compound on apoptotic and autophagic markers in various cell lines is not available in the reviewed scientific literature.

Modulation of Cellular Inflammatory Responses

The anti-inflammatory properties of curcumin are well-documented, but research indicates that this activity is significantly diminished upon its conversion to this compound. The process of sulfation appears to reduce the molecule's ability to interact with key inflammatory pathways.

A key indicator of inflammatory response is the production of prostaglandin E2 (PGE2), a principal mediator of inflammation. Studies comparing the activity of curcumin and its metabolites have shown that this compound exhibits weaker inhibition of prostaglandin E2 compared to the parent curcumin molecule nih.gov. This finding directly suggests that this compound is a less potent anti-inflammatory agent. The reduction in activity implies that the structural modification from sulfation interferes with the compound's ability to suppress the expression or activity of enzymes like cyclooxygenase-2 (COX-2), which is critical for PGE2 synthesis nih.gov.

| Compound | Target/Marker | Inhibitory Activity | Reference |

|---|---|---|---|

| Curcumin | Prostaglandin E2 (PGE2) | Active Inhibitor | nih.gov |

| This compound | Prostaglandin E2 (PGE2) | Weaker Inhibition | nih.gov |

Angiogenesis Modulation in In Vitro Models

The formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis) is a critical process in tumor growth and metastasis. While curcumin has been shown to inhibit these processes, its metabolite, this compound, appears to lack this activity.

In vitro studies using models of lymphangiogenesis have directly evaluated the effects of this compound. In an assay using human dermal lymphatic endothelial cells (HMVEC-dLy), researchers found that this compound had little inhibitory effect on cell proliferation, a foundational step in the formation of new vessels researchgate.net. This lack of anti-proliferative action on lymphatic endothelial cells indicates that this compound is not an effective inhibitor of lymphangiogenesis.

This research highlights that the anti-angiogenic and anti-lymphangiogenic effects attributed to the consumption of turmeric are likely due to the parent compound, curcumin, rather than its sulfated metabolite. The metabolic process of sulfation effectively neutralizes the anti-angiogenic potential of curcumin.

Investigation of Biological Activities of Curcumin Sulfate in Preclinical Models

Anti-Inflammatory Properties in In Vitro and Animal Models of Inflammation

Curcumin (B1669340) sulfate (B86663), a major metabolite of curcumin, has demonstrated notable anti-inflammatory effects in various preclinical settings. drugbank.comnih.gov Its mechanisms of action are multifaceted, involving the modulation of inflammatory mediators and enzymes.

Modulation of Cytokine and Chemokine Expression

Studies have shown that curcumin and its metabolites can regulate the expression of various cytokines and chemokines, which are crucial signaling molecules in the inflammatory response. pomi-t.co.uk In vitro and in vivo models have demonstrated that curcumin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and various interleukins (IL) including IL-1, IL-6, and IL-8. pomi-t.co.ukfrontiersin.org For instance, in a mouse model of lipopolysaccharide (LPS)-induced sepsis, curcumin treatment suppressed the inflammatory response in the liver and kidney by inhibiting TNF-α and IL-6. frontiersin.org Furthermore, curcumin has been observed to prevent dendritic cells from responding to immunostimulants, thereby blocking the expression of cytokines and chemokines. researchgate.net This modulation of cytokine and chemokine expression is a key aspect of the anti-inflammatory activity of curcumin and its metabolites.

Effects on Inflammatory Enzyme Activities (e.g., COX-2)

A significant component of the anti-inflammatory action of curcumin and its metabolites is the inhibition of enzymes that mediate inflammatory processes, such as cyclooxygenase-2 (COX-2). drugbank.compomi-t.co.uk Curcumin has been shown to suppress the activity and expression of COX-2. drugbank.comaacrjournals.org This inhibition is crucial as COX-2 is involved in the synthesis of prostaglandins, which are key mediators of inflammation. aacrjournals.org Some studies suggest that the inhibition of COX-2 by curcumin may be due to the reduction or conjugation of generated reactive species. nih.gov While some metabolites like tetrahydrocurcumin (B193312) show less potent effects on COX-2 expression compared to curcumin, curcumin sulfate has been identified as an active metabolite with anti-inflammatory properties, including the suppression of COX-2 activity. researchgate.netnih.gov

Antioxidant Potential in Cellular and Animal Oxidative Stress Models

Curcumin and its metabolites, including this compound, are recognized for their antioxidant properties. drugbank.commdpi.com They can counteract oxidative stress by directly scavenging reactive oxygen species and by enhancing the body's own antioxidant defense systems.

Reactive Oxygen Species Scavenging Capabilities

Curcumin is an effective scavenger of various reactive oxygen species (ROS), including superoxide (B77818) anion and hydroxyl radicals. drugbank.comaacrjournals.org This direct antioxidant activity helps to protect cells from oxidative damage. drugbank.comnih.gov The chemical structure of curcumin, with its phenolic groups, allows it to donate hydrogen atoms and neutralize free radicals. nih.govmdpi.com This scavenging ability is considered a key part of its antioxidant behavior in biological systems. nih.gov

Enhancement of Endogenous Antioxidant Defenses

In addition to direct scavenging, curcumin can bolster the body's intrinsic antioxidant defenses. mdpi.com It has been shown to activate the transcription factor Nrf2, which plays a critical role in the expression of numerous antioxidant enzymes. oregonstate.eduoregonstate.edu These enzymes include superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comscientect.org By upregulating these endogenous antioxidant enzymes, curcumin and its metabolites help to create a more robust defense against oxidative stress. mdpi.com For example, in animal models of diabetes, curcumin treatment increased the activity of antioxidant enzymes like glutathione, catalase, and superoxide dismutase. nih.gov

Anti-Proliferative and Chemopreventive Activities in In Vitro and Animal Carcinogenesis Models

Curcumin and its metabolites have been extensively studied for their potential to inhibit cancer cell growth and prevent tumor formation in preclinical models. drugbank.comaacrjournals.orgnih.govaginganddisease.org

Curcumin has demonstrated the ability to suppress the proliferation of a wide range of tumor cells, including those of colorectal, pancreatic, breast, and prostate cancers. nih.govnih.gov It can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells through various molecular pathways. nih.govaginganddisease.org For instance, in human colon cancer cell lines, curcumin has been shown to inhibit cell growth by arresting the cell cycle. nih.gov In animal models, such as the Min/+ mouse model of familial adenomatous polyposis, dietary curcumin significantly reduced intestinal tumor load. aacrjournals.org

The chemopreventive activity of curcumin is attributed to its ability to interfere with multiple stages of carcinogenesis. nih.gov It can modulate signaling pathways involved in cell proliferation, differentiation, and survival. drugbank.comnih.gov Although the systemic bioavailability of curcumin is low, it can accumulate in gastrointestinal tissues, which may contribute to its chemopreventive effects in the intestinal tract. oregonstate.edu

Interactive Data Table: Summary of Preclinical Findings for this compound's Biological Activities

| Biological Activity | Model System | Key Findings |

| Anti-Inflammatory | In Vitro (Macrophage cell line) | Reduced LPS-induced TNF-α gene expression and protein levels. nih.gov |

| In Vivo (Sepsis mouse model) | Suppressed inflammatory response in liver and kidney by inhibiting TNF-α and IL-6. frontiersin.org | |

| Antioxidant | In Vitro (Cell-free systems) | Scavenges superoxide and hydroxyl radicals. drugbank.comaacrjournals.org |

| In Vivo (Diabetic rat model) | Increased activity of antioxidant enzymes (glutathione, catalase, SOD). nih.gov | |

| Anti-Proliferative | In Vitro (Colon cancer cell lines) | Inhibited cell growth and induced cell cycle arrest. nih.gov |

| In Vivo (Min/+ mouse model) | Reduced multiplicity of intestinal adenomas. aacrjournals.org |

Inhibition of Tumor Growth and Progression in Xenograft Models

Preclinical studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided evidence for the antitumor effects of curcumin and its derivatives. While much of the research has focused on curcumin itself, these studies offer foundational insights into the potential mechanisms that may be shared by its metabolites, such as this compound.

In a xenograft model of pancreatic cancer, the administration of liposomal curcumin led to a reduction in tumor size. spandidos-publications.com This inhibitory effect was associated with a decrease in the expression of CD31, a marker for angiogenesis, as well as reduced levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), suggesting that curcumin suppresses tumor growth in part by inhibiting the formation of new blood vessels. spandidos-publications.com Similarly, in models of head and neck squamous cell carcinoma (SCCHN), curcumin analogs have demonstrated the ability to inhibit tumor growth more effectively than curcumin itself. nih.gov For instance, the analog FLLL12 was found to be significantly more potent in reducing tumor volume in an SCCHN xenograft model. nih.gov

Studies on esophageal squamous cell carcinoma (ESCC) have also highlighted the potential of curcumin and its analogs. In an orthotopic tumor xenograft model, a novel curcumin analogue, SSC-5, was shown to inhibit tumor growth and invasion. nih.gov Treatment with SSC-5 resulted in a more significant reduction in tumor size compared to curcumin. nih.gov Furthermore, research on oral cancer has shown that curcumin can suppress tumorigenesis in mouse xenograft models. spandidos-publications.com

The mechanisms underlying these effects are multifaceted. In tongue squamous cell carcinoma cells, oral administration of a curcumin solution inhibited tumor growth in mice by targeting the AKT/MTOR pathway. spandidos-publications.com The anticancer potential of curcumin and its derivatives stems from their ability to suppress the proliferation of a wide variety of tumor cells and down-regulate various transcription factors and growth factor receptors. researchgate.netplanetayurveda.com

| Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer | Xenograft Model | Liposomal curcumin reduced tumor size and expression of CD31, VEGF, and IL-8. | spandidos-publications.com |

| Head and Neck Squamous Cell Carcinoma (SCCHN) | Xenograft Model | Curcumin analog FLLL12 significantly inhibited tumor volume. | nih.gov |

| Esophageal Squamous Cell Carcinoma (ESCC) | Orthotopic Xenograft Model | Curcumin analog SSC-5 inhibited tumor growth and invasion more effectively than curcumin. | nih.gov |

| Oral Cancer | Xenograft Model | Curcumin suppressed tumorigenesis. | spandidos-publications.com |

| Tongue Squamous Cell Carcinoma | Xenograft Model | Curcumin inhibited tumor growth via the AKT/MTOR pathway. | spandidos-publications.com |

Suppression of Metastasis and Invasion in Preclinical Studies

The ability of cancer cells to metastasize and invade surrounding tissues is a critical factor in cancer progression and mortality. Preclinical research indicates that curcumin and its derivatives can suppress these processes through various molecular mechanisms.

In models of breast cancer, curcumin has been shown to inhibit metastasis formation in vivo in immune-deficient mice. frontiersin.org This effect was linked to the up-regulation of miR181b in metastatic breast cancer cells. frontiersin.org Another study found that curcumin prevented growth hormone-mediated invasion and metastasis in breast cancer cells by suppressing the miR-182-96-183 cluster expression. nih.gov Furthermore, in human mammary epithelial carcinoma MCF-7 cells, curcumin inhibited metastatic development by suppressing urokinase-type plasminogen activator through NF-κB signaling pathways. frontiersin.org

Research on non-small cell lung cancer (NSCLC) has demonstrated that low doses of curcumin can significantly suppress both the invasion and metastatic potential of cancer cells. nih.gov In mouse hepatoma cellular carcinoma cells, which have high invasive and metastatic potential, curcumin down-regulated Caveolin-1, a key component in tumor metastasis, and inhibited the phosphorylation of EGFR and its downstream targets like MMP-2 and MMP-9. frontiersin.org

The modulation of the PI3K/Akt signaling pathway is another mechanism through which curcumin exerts its anti-metastatic effects. In FTC133 human thyroid cancer cells, curcumin inhibited the phosphorylation of both PI3K and Akt, leading to the suppression of cell viability, metastasis, and invasion. mdpi.com

| Cancer Type | Model/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | Immune-deficient mice | Up-regulation of miR181b. | frontiersin.org |

| Breast Cancer | T47D cells | Suppression of miR-182-96-183 cluster expression. | nih.gov |

| Breast Cancer | MCF-7 cells | Suppression of urokinase-type plasminogen activator via NF-κB signaling. | frontiersin.org |

| Non-Small Cell Lung Cancer (NSCLC) | NSCLC cells | Suppression of invasion and metastatic potential at low doses. | nih.gov |

| Hepatoma Cellular Carcinoma | Hca-F cells | Down-regulation of Caveolin-1 and inhibition of EGFR, MMP-2, and MMP-9. | frontiersin.org |

| Thyroid Cancer | FTC133 cells | Inhibition of the PI3K/Akt signaling pathway. | mdpi.com |

Other Biological Activities in Preclinical Research

Modulatory Effects on Metabolic Pathways in Animal Models

Preclinical studies in animal models have revealed that curcumin and its metabolites can modulate various metabolic pathways, suggesting a potential role in managing metabolic disorders.

In animal models of a high-fat diet, curcumin has been shown to counteract the increase in inflammatory markers in the colon by attenuating the intestinal NF-kB pathway. mdpi.com It also plays a role in maintaining intestinal barrier integrity by modulating the TLR4/MyD88/NF-kB pathway. mdpi.com Curcumin's ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy, helps to alleviate oxidative stress-induced damage to the intestinal barrier and mitochondria. nih.gov The activation of AMPK by curcumin can reduce lipogenesis and stimulate fatty acid oxidation. mdpi.com

Furthermore, curcumin can activate the NRF2 pathway, which enhances cellular antioxidant defenses and is of particular interest in the context of obesity-related inflammation. mdpi.com Studies in animal models of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet have shown that curcumin supplementation significantly alters the gut microbiota composition. nih.gov Oral administration of curcumin in animal models has been demonstrated to increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.gov

Neurobiological Explorations in Cellular and Animal Models

The neuroprotective effects of curcumin have been extensively investigated in various cellular and animal models of neurological disorders. These studies suggest that curcumin and its metabolites, including this compound, can cross the blood-brain barrier and exert beneficial effects on the central nervous system. nih.gov

In animal models of Alzheimer's disease, curcumin has been shown to stimulate levels of neuronal growth factors such as NGF, BDNF, and GDNF. mdpi.com It can also increase BDNF levels and prevent the decrease in both mRNA and BDNF protein levels in the hippocampus. rcsi.com This upregulation of BDNF is a key mechanism for its neuroprotective effects. rcsi.com Curcumin has also been reported to improve memory functions in animal models of neurological diseases, which may be attributed to the increase in these growth factors. mdpi.com

In a mouse model of Parkinson's disease, curcumin improved motor dysfunction and offered neuroprotection by increasing the number of tyrosine hydroxylase-positive and dopamine-positive neurons. jnmjournal.org It also modulated the gut microbiota, which is increasingly recognized as playing a role in the gut-brain axis and the progression of neurodegenerative diseases. jnmjournal.org

Furthermore, in a mouse model of neuroinflammation induced by lipopolysaccharide (LPS), curcumin was able to reduce acute microglia activation and the production of pro-inflammatory mediators. nih.gov Studies in animal models of chronic epilepsy have also shown that curcumin administration can decrease the expression of proinflammatory cytokines and chemokines in the hippocampus and cortex. sci-hub.se

| Neurological Condition Model | Key Findings | Reference |

|---|---|---|

| Alzheimer's Disease | Stimulated NGF, BDNF, and GDNF levels; increased BDNF mRNA and protein in the hippocampus. | mdpi.comrcsi.com |

| Parkinson's Disease | Improved motor function; increased dopamine (B1211576) neurons; modulated gut microbiota. | jnmjournal.org |

| Neuroinflammation (LPS-induced) | Reduced microglia activation and pro-inflammatory mediators. | nih.gov |

| Chronic Epilepsy | Decreased proinflammatory cytokines and chemokines in the hippocampus and cortex. | sci-hub.se |

Antimicrobial Activity Studies

Curcumin has demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Studies have investigated its efficacy both alone and in combination with conventional antibiotics.

In vitro studies have shown that curcumin exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, it has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, which are common causes of infections. nih.gov The antibacterial action of curcumin is partly due to its ability to disrupt the bacterial cell membrane. mdpi.com

A study investigating the synergistic effect of curcumin with gentamicin (B1671437) sulfate found that curcumin was effective against all tested bacteria, with the highest activity observed against the Gram-positive bacterium E. faecalis. namikkemalmedj.comnamikkemalmedj.com The combination of curcumin with gentamicin sulfate showed an additive effect against several bacterial strains, including P. vulgaris, B. cereus, L. monocytogenes, and S. aureus. namikkemalmedj.com

The minimum inhibitory concentration (MIC) of curcumin against various bacteria has been determined in several studies. For example, against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), the MIC values for curcumin were in the range of 125–500 µg/mL. mdpi.com Against multidrug-resistant A. baumannii, P. aeruginosa, and K. pneumoniae, the MICs were reported to be in the range of 128–512 µg/mL. mdpi.com

Strategies for Enhanced Bioavailability and Bioactivity of Curcumin Sulfate Preclinical Research

Development of Novel Delivery Systems for Sulfated Curcuminoids

Preclinical research has heavily concentrated on using novel delivery systems to protect curcumin (B1669340) from metabolic processes, such as conversion to curcumin sulfate (B86663), rather than developing systems to deliver the metabolite itself. nih.govacs.org Strategies like liposomes, nanoparticles, and phospholipid complexes are employed to increase the absorption and circulation time of parent curcumin, thereby preventing its rapid metabolism. nih.gove-crt.org

Nanoparticle Formulations and Characterization

There is a notable absence of preclinical studies focused on the development and characterization of nanoparticle formulations specifically for the delivery of curcumin sulfate. The primary goal of curcumin nanoformulations is to enhance the bioavailability of curcumin by shielding it from rapid metabolism into conjugates like this compound and curcumin glucuronide. nih.govmdpi.comhilarispublisher.com These advanced delivery systems are designed to improve the solubility, stability, and absorption of the parent compound. mdpi.com

Liposomal and Phospholipid Complex Strategies

Similarly, the application of liposomal and phospholipid complex strategies has been directed at parent curcumin, not its sulfated metabolites. Liposomes, which are phospholipid vesicles, are used to encapsulate curcumin to protect it from degradation and improve its delivery to target tissues. frontiersin.orge-crt.org Phospholipid complexes also enhance the absorption and bioavailability of curcumin. nih.govgoogle.com The objective of these approaches is to increase systemic levels of free curcumin, predicated on the understanding that metabolites like this compound possess significantly lower bioactivity. frontiersin.orgnih.gov

Chemical Modification and Structure-Activity Relationship (SAR) Studies to Optimize this compound Properties

Structure-activity relationship (SAR) studies of curcumin and its metabolites generally indicate that the parent molecule's specific functional groups, including the β-diketone moiety and phenolic hydroxyl groups, are crucial for its wide-ranging biological activities. frontiersin.orgsemanticscholar.org Metabolic conversion to this compound alters this chemical structure, which has been shown to diminish its therapeutic efficacy. frontiersin.orge-crt.org

Design and Synthesis of this compound Derivatives with Improved Bioactivity

Preclinical research has not ventured into the design and synthesis of derivatives from this compound to improve its bioactivity. The focus of chemical modification studies remains on creating analogues of curcumin itself. These efforts aim to produce derivatives with improved stability, solubility, and bioavailability, often with the specific goal of preventing the metabolic processes that lead to the formation of this compound.

Correlating Structural Features with Biological Responses

The addition of a sulfate group to the curcumin molecule significantly impacts its biological activity. Preclinical evidence consistently shows that this compound is less active than its parent compound. For instance, this compound exhibits weaker inhibitory effects on prostaglandin (B15479496) E2 and cyclooxygenase-2 (COX-2) synthesis. frontiersin.orgnih.gove-crt.org The biological effectiveness of most curcumin metabolites, with the potential exception of tetrahydrocurcumin (B193312), is considerably reduced compared to curcumin itself. frontiersin.orgnih.govresearchgate.net

An in-silico (computational) study assessing the potential of various curcumin-related compounds to enhance p53 expression assigned this compound a probable activity (Pa) score of 0.430. veterinaryworld.org This was lower than the scores for curcumin and other metabolites like tetrahydrocurcumin, suggesting a reduced potential for this specific biological response. veterinaryworld.org This reduction in activity is a key aspect of the structure-activity relationship, demonstrating that the sulfation of the phenolic group diminishes the compound's biological potential.

| Compound | Relative Biological Activity | Specific Finding |

| Curcumin | High | Active inhibitor of prostaglandin E2 and COX-2 synthesis. frontiersin.orgnih.gove-crt.org |

| This compound | Significantly Reduced | Exhibits weaker inhibition of prostaglandin E2 and COX-2 compared to curcumin. frontiersin.orgnih.gove-crt.org |

| Hexahydrocurcumin (B1235508) | Reduced | Shows weaker inhibition of prostaglandin E2. frontiersin.orgnih.gov |

| Hexahydrocurcuminol | Inactive | Biologically inert regarding prostaglandin E2 synthesis inhibition. frontiersin.orgnih.gov |

Co-Administration with Bioavailability Enhancers in Preclinical Settings

In preclinical research, the strategy of co-administering bioavailability enhancers is applied to curcumin, not this compound. The most studied enhancer, piperine, functions by inhibiting the enzymes responsible for curcumin's metabolism, specifically glucuronidation and sulfation. frontiersin.org By blocking this metabolic pathway, piperine increases the amount of active curcumin absorbed into the bloodstream. nih.govnih.gov Preclinical studies in rats have shown that co-administration of piperine can increase curcumin's bioavailability by 154%, while human studies have reported an increase of up to 2000%. nih.gov This entire research paradigm is focused on preventing the formation of this compound to maximize the therapeutic potential of the parent compound. mdpi.com

Future Research Directions and Unresolved Questions for Curcumin Sulfate

Elucidating Specific Mechanisms of Action Unique to Curcumin (B1669340) Sulfate (B86663)

A significant gap in current research is the detailed characterization of curcumin sulfate's unique mechanisms of action, distinct from curcumin. While many biological activities are attributed to curcumin, it is plausible that its metabolites are responsible for some of these effects.

Future research should aim to:

Differentiate Biological Activity: Directly compare the biological activities of curcumin and this compound in various in vitro assays. Studies have indicated that the biological activity of curcumin metabolites can be significantly different from the parent compound. mdpi.com For instance, this compound exhibits weaker inhibition of prostaglandin (B15479496) E2 compared to curcumin. mdpi.com A synthetic derivative, this compound triethylamine, has also been shown to inhibit the synthesis of prostaglandin E2, a molecule linked to cancer progression. biosynth.com

Identify Unique Molecular Targets: Utilize proteomic and genomic approaches to identify molecular targets that are specifically modulated by this compound. While curcumin is known to interact with transcription factors, cytokines, and various enzymes, it is unknown if this compound shares this promiscuity or has a more selective target profile. drugbank.comdrugbank.comunimi.it The sulfonation of curcumin is proposed to occur via human phenol (B47542) sulfotransferase enzymes, a process that fundamentally alters the molecule's structure and could change its binding affinities. nih.gov

Comprehensive Pharmacodynamic Profiling of this compound in Preclinical Models

Understanding the pharmacodynamic (PD) profile of this compound is essential for correlating its concentration in the body with its biological effects. While pharmacokinetic (PK) studies have successfully detected this compound in plasma following oral curcumin administration, specific PD studies on the isolated metabolite are lacking. tandfonline.comunimi.it

Key areas for future investigation include:

Dose-Response Studies: Conduct studies using isolated this compound in preclinical animal models to establish clear dose-response relationships for specific biological effects, such as anti-inflammatory activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models that integrate the concentration data of this compound with its observed biological effects. Data from clinical studies show that novel curcumin formulations can yield significant plasma concentrations of its metabolites. tandfonline.comlidsen.com For example, one study comparing a curcumin lipid droplet micromicellar (CLDM) formulation to standard 95% curcumin found substantially higher plasma levels of this compound. tandfonline.com

Table 1: Plasma Concentrations of Curcumin Metabolites after Oral Administration of a Novel Curcumin Formulation (CLDM)

| Metabolite | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |

|---|---|---|---|

| This compound | ~20 ng/mL | 1.5 hours | tandfonline.com |

| Curcumin Glucuronide | ~300 ng/mL | 1.5 hours | tandfonline.com |

| Free Curcumin | ~2 ng/mL | 1.5 hours | tandfonline.com |

Advanced In Silico Modeling and Computational Chemistry Approaches for this compound

Computational methods offer a powerful, preliminary approach to predicting the biological activity and interaction of this compound with various protein targets. Such studies can guide and refine subsequent wet-lab experiments.

Future computational research should focus on:

Expanded Molecular Docking Studies: While some in silico research has been performed on curcumin and its analogues, few studies have specifically included this compound. mdpi.combiomedpharmajournal.orgbiotechnologia-journal.org One study investigated the docking of curcuminoids, including this compound, with antithrombin III and factor X proteins as potential anticoagulants. uin-malang.ac.id Expanding these analyses to other known targets of inflammation and disease could reveal unique binding properties of the sulfated metabolite. uin-malang.ac.id

Molecular Dynamics Simulations: Beyond simple docking, molecular dynamics simulations can predict the stability of the ligand-protein complex over time, providing deeper insights into the potential inhibitory or modulatory effects of this compound.

Table 2: In Silico Molecular Docking Results of Curcuminoids with Antithrombin III Receptor

| Compound | Mean Rerank Score | Reference |

|---|---|---|

| Didemethylcurcumin | -146.56 | uin-malang.ac.id |

| Monodemethylcurcumin | -146.42 | uin-malang.ac.id |

| Dihydrocurcumin | -145.80 | uin-malang.ac.id |

| Tetrahydrocurcumin (B193312) | -145.13 | uin-malang.ac.id |

| Demethoxycurcumin | -141.42 | uin-malang.ac.id |

| Bisdemethoxycurcumin | -134.43 | uin-malang.ac.id |

| Cyclocurcumin | -121.21 | uin-malang.ac.id |

| This compound | Not Reported | uin-malang.ac.id |

Note: While this compound was included in the study's list of compounds, its specific docking score was not detailed in the provided results table.

Role of this compound in Modulating Gut Microbiota and Related Systemic Effects (Preclinical)

The gut microbiota plays a critical role in the metabolism of curcumin, and emerging evidence suggests a bidirectional relationship where curcumin and its metabolites can also influence the composition and function of the gut microbiome. sci-hub.senih.gov After oral administration, curcumin reaches the gastrointestinal tract where it can be metabolized by gut microbiota and directly interact with microbial communities. nih.govjnmjournal.org

Unresolved questions in this area include:

Direct Effects on Microbiota: Do this compound and other metabolites directly influence the growth of specific bacterial strains? While studies show that curcumin administration can alter the abundance of families like Prevotellaceae, Bacteroidaceae, and Rikenellaceae, the specific effects of its metabolites are not well delineated. sci-hub.se It is hypothesized that curcumin and its metabolites directly regulate the intestinal microflora. nih.gov

Systemic Effects via Microbiota Modulation: Could the systemic health effects attributed to oral curcumin be mediated through changes in the gut microbiota induced by its metabolites? The interaction between curcumin and microbiota is thought to be crucial for curcumin's activity. nih.gov Future studies should assess the systemic inflammatory and metabolic consequences of treating preclinical models with isolated this compound to determine if these effects are linked to alterations in the gut microbiome.

Table 3: Reported Effects of Curcumin Administration on Gut Microbiota in Preclinical Models

| Bacterial Family/Order | Effect of Curcumin | Reference |

|---|---|---|

| Lactobacillales | Increased abundance | mdpi.com |

| Coriobacterales | Decreased abundance | mdpi.com |

| Prevotellaceae | Increased abundance | sci-hub.se |

| Bacteroidaceae | Increased abundance | sci-hub.se |

| Rikenellaceae | Increased abundance | sci-hub.se |

Exploration of this compound as a Research Tool in Biochemical and Cellular Studies

Given that this compound is a major metabolite found in circulation, it represents a more physiologically relevant compound than curcumin for studying certain systemic effects. Its availability as a research chemical facilitates its use in a variety of experimental settings. biosynth.com

Future applications could include:

A Tool to Study Metabolite Activity: this compound can be used as a specific tool to investigate the biological activities of curcumin's metabolites, helping to dissect which effects are attributable to the parent compound versus its conjugates.